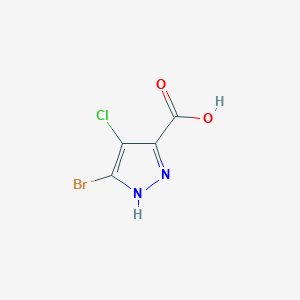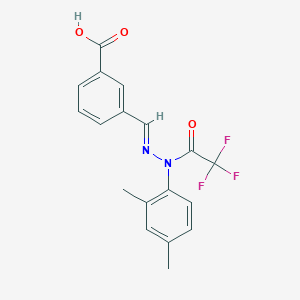
3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline is a compound that features a benzimidazole ring fused with an aniline moiety. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functionalization steps One common method involves the reaction of o-phenylenediamine with methyl isocyanate under acidic conditions to form the benzimidazole core
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions, often leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities on the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
相似化合物的比较
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: Another derivative with significant biological activity.
5,6-Dimethylbenzimidazole: Known for its role as a precursor in the synthesis of vitamin B12.
Uniqueness: 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline is unique due to the specific substitution pattern on the benzimidazole ring, which can confer distinct biological properties and reactivity compared to other benzimidazole derivatives. Its combination of a benzimidazole core with an aniline group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
3-(1-methylbenzimidazol-2-yl)aniline |
InChI |
InChI=1S/C14H13N3/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3 |
InChI 键 |
BDXPAXFHBGAKEH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


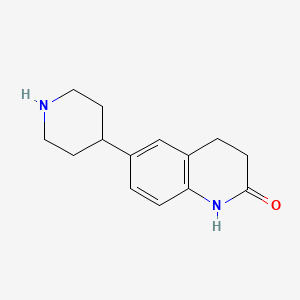

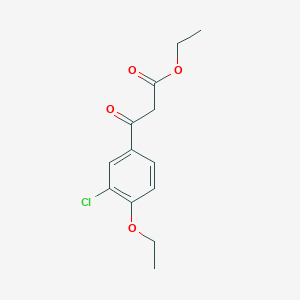
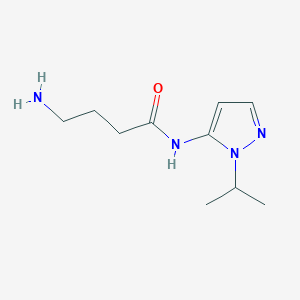
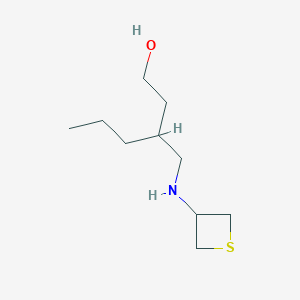
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
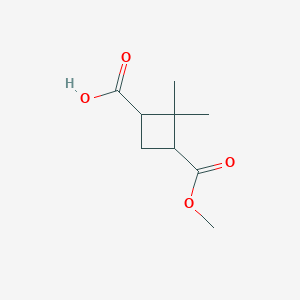
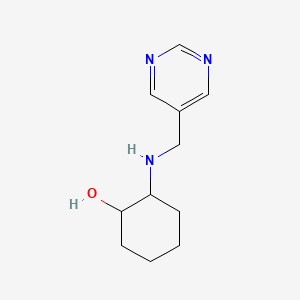
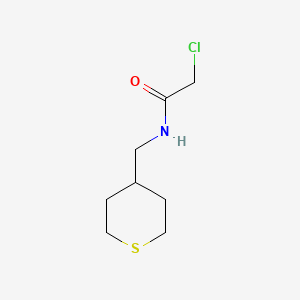
![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
